3-Chloro-2-(3-chlorophenoxy)aniline CAS 946772-61-8
3-Chloro-2-(3-chlorophenoxy)aniline CAS 946772-61-8
Technical Monograph: 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8) [1][2][3][4]
Part 1: Executive Summary
3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8) is a specialized, high-value organochlorine intermediate belonging to the diaryl ether class.[2] Characterized by a sterically congested ortho-phenoxy substitution pattern on the aniline core, this compound serves as a critical pharmacophore scaffold in medicinal chemistry.[2] Its structural motif—a polychlorinated diphenyl ether—mimics the bioactive core found in various Type II Kinase Inhibitors (e.g., Sorafenib analogs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and specific agrochemical agents.[2]
Unlike simple anilines, the 2,3-substitution pattern induces a specific torsional twist between the phenyl rings, creating a unique 3D conformational space that is highly valued for enhancing selectivity in protein-ligand binding interactions.[2]
Part 2: Chemical Identity & Physicochemical Properties
| Property | Data |
| CAS Number | 946772-61-8 |
| IUPAC Name | 3-Chloro-2-(3-chlorophenoxy)aniline |
| Molecular Formula | C₁₂H₉Cl₂NO |
| Molecular Weight | 254.11 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water |
| pKa (Conjugate Acid) | ~2.5–3.0 (Estimated due to electron-withdrawing Cl/Phenoxy groups) |
| LogP | ~3.8 (Predicted) |
Part 3: Synthetic Methodology & Process Logic
The synthesis of CAS 946772-61-8 is non-trivial due to the steric hindrance at the ortho position and the deactivating nature of the chlorine substituents.[2] The most robust, scalable route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by a Chemoselective Nitro Reduction .[2]
Step 1: SₙAr Coupling (The Critical Step)
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Precursor: 1,2-Dichloro-3-nitrobenzene (or 2,3-Dichloronitrobenzene).[2]
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Nucleophile: 3-Chlorophenol.[2]
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[2]
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Solvent: DMF or NMP (Polar aprotic is essential).[2]
Mechanism: The reaction proceeds via a Meisenheimer Complex .[2] The nitro group at position 3 (relative to the chlorine being displaced) activates the C-Cl bond at position 2 ortho to it.[2] The 3-chlorophenoxide ion attacks the electron-deficient ring carbon, displacing the chlorine.[2]
Step 2: Chemoselective Nitro Reduction
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Reagent: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Hydrogenation (H₂/Pd-C).[2]
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Solvent: Ethanol/Water or Methanol.[2]
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Logic: The use of Fe/NH₄Cl is preferred over catalytic hydrogenation to prevent accidental hydrodechlorination (stripping of the aryl chlorides), which is a common risk with Pd catalysts.[2]
Experimental Protocol (Self-Validating System)
1. Preparation of Intermediate: 1-Chloro-2-(3-chlorophenoxy)-3-nitrobenzene [2]
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Charge: To a dry 3-neck flask, add 3-chlorophenol (1.05 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF (5 mL/g).
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Activate: Stir at 25°C for 30 min to generate the phenoxide.
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Addition: Add 2,3-Dichloronitrobenzene (1.0 eq) in one portion.
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Reaction: Heat to 100–110°C for 4–6 hours. Monitor by TLC/HPLC.
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Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol.[2]
2. Reduction to Target Aniline
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Charge: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1). Add NH₄Cl (5.0 eq) and Iron powder (325 mesh, 4.0 eq).
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Reflux: Heat to 80°C with vigorous stirring for 2 hours.
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Filter: Hot filter through Celite to remove iron oxides.[2]
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Isolate: Concentrate filtrate; extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄.[2]
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Purify: Flash chromatography (Hexane/EtOAc) if necessary.
Part 4: Visualized Reaction Pathway
The following diagram illustrates the synthetic logic and the SₙAr mechanism, highlighting the critical transition state.
Caption: Synthetic pathway from 2,3-dichloronitrobenzene via SₙAr coupling and chemoselective reduction.
Part 5: Applications in Drug Discovery
1. Kinase Inhibitor Scaffolds (Type II) The diphenyl ether motif is a "privileged structure" in kinase inhibition.[2] The ether oxygen acts as a hinge binder or a spacer that orients the two phenyl rings into a hydrophobic pocket.[2]
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Relevance: This specific isomer (3-Cl, 2-Phenoxy) provides a unique vector for substituents compared to the more common 4-phenoxy derivatives (like in Rafoxanide).[2] It allows for the exploration of the "deep pocket" in kinases such as p38 MAPK or B-Raf .[2]
2. Anti-Infective Agents Polychlorinated diphenyl ethers exhibit potent antimicrobial and antimalarial properties by disrupting cell membrane integrity or inhibiting specific reductases (e.g., Enoyl-ACP reductase).[2]
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Library Synthesis: The aniline amine (-NH₂) serves as a versatile handle for amide coupling, urea formation, or sulfonylation to generate diverse libraries for High-Throughput Screening (HTS).[2]
Part 6: Handling & Safety (SDS Summary)
Hazard Classification:
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Acute Toxicity: Oral/Dermal (Category 4).[2]
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Skin/Eye Irritation: Category 2.[2]
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Aquatic Toxicity: Chronic Category 1 (Common for polychlorinated aromatics).[2]
Handling Protocol:
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Engineering Controls: Use only in a chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]
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Spill Management: Absorb with inert material (vermiculite).[2] Do not flush into drains; this compound is highly toxic to aquatic life.[2]
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
Part 7: References
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National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for substituted diphenyl ethers. (General reference for scaffold utility). Retrieved from [Link]
